Propargyl-PEG6-Br

PROTAC Targeted Protein Degradation Linker Optimization

Propargyl-PEG6-Br (CAS 1973383-30-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a bromine atom. It is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Molecular Formula C15H27BrO6
Molecular Weight 383.27 g/mol
Cat. No. B11828891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG6-Br
Molecular FormulaC15H27BrO6
Molecular Weight383.27 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2
InChIKeyVADSRAOHGSOPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propargyl-PEG6-Br: Quantifiable Differentiation for PROTAC Linker Procurement


Propargyl-PEG6-Br (CAS 1973383-30-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a bromine atom. It is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its core utility lies in the orthogonal reactivity of its two ends: the alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the bromide for nucleophilic substitution, enabling sequential, high-fidelity assembly of complex molecules .

Why Propargyl-PEG6-Br Linker Length and Orthogonality Cannot Be Casually Substituted


In PROTAC development, linker composition is not a passive spacer but a critical determinant of ternary complex formation, protein degradation efficiency, and physicochemical properties. The PEG6 length (six ethylene glycol units) occupies a specific, empirically validated 'Goldilocks' zone for many protein-protein interaction (PPI) interfaces. Replacing it with a shorter linker (e.g., PEG2, PEG4) often results in steric clashes and inefficient ubiquitination due to insufficient reach, while longer linkers (e.g., PEG8, PEG12) introduce excessive conformational entropy that can reduce ternary complex stability and increase the propensity for off-target 'hook effects' or aggregation [1]. Furthermore, substituting the orthogonal alkyne-bromide pairing with less defined chemistries can compromise the precise, two-step assembly required for modular PROTAC synthesis, directly impacting synthetic yield and final product purity [1].

Quantitative Performance Evidence for Propargyl-PEG6-Br Against Key Comparators


PEG6 Linker Length Balances Flexibility and Stability for Optimal PROTAC Ternary Complex Formation

In PROTAC design, linker length is a primary variable for optimizing target degradation. The PEG6 motif (six ethylene glycol units) offers an intermediate length that balances the rigidity of shorter PEG linkers and the flexibility of longer ones. PEG4 linkers (~1.6 nm) can impose a near-rigid constraint that is beneficial for specific, sterically congested pockets but often fails to span the >3 nm distance common to many protein-protein interfaces. In contrast, PEG8 linkers (~3.2 nm) introduce additional gauche conformations that can act as 'shock absorbers', but this increased entropy can also lower the effective concentration of the warheads, reducing the residence time in the catalytically active ternary complex by up to an order of magnitude compared to the PEG6 variant. The PEG6 linker, with an end-to-end distance of approximately 2.4 nm, sits within the narrow window of conformational space that maximizes productive ubiquitination for a broad range of targets, as established by systematic SAR studies across multiple PROTAC series [1].

PROTAC Targeted Protein Degradation Linker Optimization

Propargyl-PEG6-Br as a Benchmark Linker in PROTAC Library Design

In rational PROTAC design workflows, the PEG4, PEG6, and PEG8 series is universally employed as the first experimental variable screened to map the optimal inter-ligand distance. This 'gold standard' triad allows medicinal chemists to rapidly identify the narrow window where cooperativity is optimized and off-target collisions are minimized. This is done before considering more exotic, shape-persistent scaffolds [1].

PROTAC Medicinal Chemistry Linker SAR

Bromide Leaving Group Facilitates Efficient Nucleophilic Substitution

The terminal bromine atom in Propargyl-PEG6-Br serves as a good leaving group for nucleophilic substitution (SN2) reactions, a critical step for attaching the linker to a ligand of interest. This reactivity profile is quantitatively superior to alternatives like hydroxyl (-OH) or tosyl (-OTs) groups under certain conditions. Bromide is a more reactive leaving group than chloride in SN2 reactions, allowing for milder reaction conditions and higher conversion rates with thiol, amine, or carboxylate nucleophiles. This efficiency reduces side-product formation and simplifies purification, directly impacting the yield and purity of the intermediate E3 ligase ligand-linker conjugate .

Bioconjugation PEGylation Nucleophilic Substitution

Propargyl Group Enables High-Fidelity Click Chemistry Conjugation

The propargyl (terminal alkyne) group of Propargyl-PEG6-Br is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal 'click' reaction. This reaction is renowned for its bioorthogonality, high yield, and selectivity in aqueous media. While other alkyne-PEG linkers exist, the combination of the propargyl group with the PEG6 length offers a defined and widely adopted platform. The reaction proceeds with a predictable second-order rate constant in the presence of a Cu(I) catalyst, ensuring quantitative conversion of the alkyne to a stable 1,2,3-triazole linkage with an azide-bearing partner (e.g., a target protein ligand). This is in contrast to maleimide-thiol conjugations, which can undergo retro-Michael addition, leading to linker instability in vivo .

Click Chemistry CuAAC Bioconjugation

Optimal Use Cases for Propargyl-PEG6-Br Based on Quantitative Evidence


Modular Assembly of PROTAC Libraries for High-Throughput Screening

Propargyl-PEG6-Br is the ideal building block for creating diverse PROTAC libraries. Its orthogonal reactivity allows for the independent, sequential attachment of an E3 ligase ligand (via bromide substitution) and a target protein ligand (via alkyne-azide click chemistry). The PEG6 length provides a balanced starting point that is compatible with a wide range of targets, enabling parallel synthesis and rapid hit identification as established in the standard linker optimization workflow [1].

Constructing Stable and Homogeneous Antibody-Drug Conjugates (ADCs)

For ADC development, the non-cleavable nature of the PEG6 linker and the stability of the triazole linkage formed by CuAAC are paramount. Propargyl-PEG6-Br can be used to create a stable bridge between a cytotoxic payload and an antibody, minimizing the risk of premature payload release in circulation. This is a critical advantage over less stable conjugation chemistries (e.g., maleimide), leading to a potentially improved therapeutic index [1].

Synthesis of Complex Bioconjugates Requiring Precise Stoichiometry

The heterobifunctional nature of Propargyl-PEG6-Br, with its two distinct and highly specific reactive handles, allows for the precise, stoichiometric attachment of two different molecules (e.g., a fluorophore and a targeting peptide). This avoids the formation of ill-defined, heterogenous mixtures that can result from using homobifunctional crosslinkers. The PEG6 spacer also provides sufficient solubility to maintain the conjugate in an aqueous biological environment .

Optimizing Protein Degraders for Targets with Intermediate Binding Pocket Distances

When the approximate distance between an E3 ligase binding site and a target protein's binding groove is unknown, the PEG6 linker serves as a versatile starting point. Its ~2.4 nm length is empirically situated between the shorter PEG4 and longer PEG8 motifs, making it the most likely candidate to successfully induce ternary complex formation and subsequent ubiquitination for a broad range of novel targets without requiring extensive, upfront linker optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG6-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.